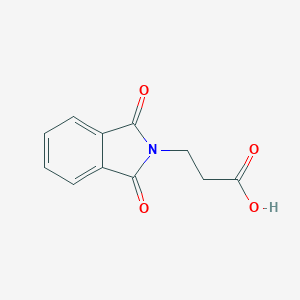

3-Phthalimidopropionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-9(14)5-6-12-10(15)7-3-1-2-4-8(7)11(12)16/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXHRZUOTPMGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187019 | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3339-73-9 | |

| Record name | N-Phthaloyl-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3339-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phthalimidopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003339739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3339-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHTHALIMIDOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5UY4ERZ0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Phthalimidopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phthalimidopropionic acid, also known as N-Phthaloyl-β-alanine, is a derivative of the amino acid β-alanine. Its unique structure, featuring a phthalimide group, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications in research and drug development, with a focus on quantitative data and experimental protocols.

Core Chemical and Physical Properties

This compound is a white crystalline powder. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₄ | [1][2] |

| Molecular Weight | 219.19 g/mol | [1] |

| IUPAC Name | 3-(1,3-dioxoisoindol-2-yl)propanoic acid | [1] |

| CAS Number | 3339-73-9 | [1] |

| Melting Point | 151 °C | [3] |

| Boiling Point | 423.4±28.0 °C (Predicted) | [3] |

| Density | 1.448±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

| pKa | 4.30±0.10 (Predicted) | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR | Spectra available. Key signals correspond to the aromatic protons of the phthalimide group and the aliphatic protons of the propionic acid chain.[4] |

| ¹³C NMR | Spectra available. Characteristic peaks for the carbonyl carbons of the phthalimide and carboxylic acid groups, as well as aromatic and aliphatic carbons, are observed.[1] |

| Mass Spectrometry | Mass spectra are available, with the molecular ion peak corresponding to the compound's molecular weight.[1] |

| Infrared (IR) Spectroscopy | IR spectra show characteristic absorption bands for the C=O stretching of the imide and carboxylic acid groups, as well as C-H and C-N bonds.[1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the direct reaction of phthalic anhydride with β-alanine.

Experimental Protocol: Fusion Method[5]

Materials:

-

Phthalic anhydride

-

β-alanine

-

Water

-

Ethanol

Procedure:

-

A mixture of phthalic anhydride and β-alanine is heated to fusion at 200°C for 15 minutes.

-

The molten mixture is then poured into water.

-

The resulting precipitate of this compound is collected by filtration.

-

The crude product is recrystallized from ethanol to yield the purified compound.

Reactivity and Stability

This compound is generally stable under normal conditions. However, it is incompatible with strong oxidizing agents. Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[2] Its phthalimide group can act as a protecting group for the amine functionality of β-alanine, which can be later removed under specific conditions to liberate the free amine. This strategy is widely used in peptide synthesis and the construction of more complex molecules.

While specific signaling pathways directly modulated by this compound are not extensively documented, derivatives of phthalimides have been shown to possess anti-inflammatory properties. For instance, certain phthalimide analogs have been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is associated with the downregulation of the Toll-like receptor 4 (TLR4) signaling pathway.[5][6]

The logical relationship for the anti-inflammatory action of related phthalimide derivatives can be visualized as follows:

This diagram illustrates the potential mechanism by which phthalimide-containing compounds, structurally related to this compound, may exert their anti-inflammatory effects by interfering with the TLR4 signaling pathway. This suggests a promising area of investigation for this compound and its derivatives in the development of novel anti-inflammatory agents.

Conclusion

This compound is a well-characterized compound with a range of applications in synthetic chemistry. Its straightforward synthesis and the versatility of the phthalimide protecting group make it a valuable tool for researchers. While its direct biological activities are still under exploration, the known anti-inflammatory properties of related phthalimide derivatives suggest that this compound could be a key precursor for the development of new therapeutic agents. This guide provides a solid foundation of its chemical properties to support further research and development in this area.

References

- 1. This compound | C11H9NO4 | CID 76859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 3339-73-9 [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. snu.elsevierpure.com [snu.elsevierpure.com]

A Technical Guide to the Physical Properties of 3-Phthalimidopropionic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. 3-Phthalimidopropionic acid, a key building block in the synthesis of various pharmaceuticals and bioactive molecules, is no exception.[1] This technical guide provides a detailed overview of the core physical properties of this compound, outlines experimental protocols for their determination, and presents a logical workflow for purity assessment.

Core Physical and Chemical Properties

This compound, also known as N-Phthaloyl-β-alanine, presents as a white crystalline solid.[2][3] It is a crucial intermediate in organic synthesis, valued for its role in creating nitrogen-containing heterocycles and other complex organic structures.[1]

Quantitative Physical Data

A summary of the key quantitative physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₄ | [1][2][4] |

| Molecular Weight | 219.19 g/mol | [4] |

| Melting Point | 148-155 °C | [2][5] |

| Boiling Point | 423.4 °C at 760 mmHg | [1] |

| Density | 1.448 g/cm³ | [1] |

| Appearance | White crystals, crystalline powder, or fused solid | [2][5] |

| Solubility | Soluble in Methanol | [6] |

| pKa | Data not readily available |

Experimental Protocols

Accurate determination of physical properties is essential for quality control and reproducibility in research and development. The following sections detail standardized methodologies for measuring key physical parameters of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for crystalline solids. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely powdered. A capillary tube, sealed at one end, is then loaded with the powdered sample to a height of approximately 3 mm. The sample should be densely packed by tapping the tube.

-

Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube setup, is used. The capillary tube is placed in the apparatus.

-

Measurement:

-

For an unknown sample, a rapid preliminary heating can be performed to determine an approximate melting range.

-

For a precise measurement, the sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

-

Data Recording: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

Solubility Determination

Solubility data is crucial for designing reaction conditions, purification procedures, and formulation development.

Methodology (Shake-Flask Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., methanol, water) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).

Purity Determination Workflow

The following diagram illustrates a logical workflow for assessing the purity of a synthesized batch of this compound, incorporating the physical property measurements discussed.

Caption: Workflow for the Purity Assessment of this compound.

References

- 1. This compound | C11H9NO4 | CID 76859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3339-73-9 [chemicalbook.com]

- 3. CAS 3339-73-9: N-Phthaloyl-β-alanine | CymitQuimica [cymitquimica.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Caffeine–N-phthaloyl-β-alanine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

Spectroscopic Data of 3-Phthalimidopropionic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phthalimidopropionic acid, also known as N-Phthaloyl-β-alanine, is a chemical compound with the molecular formula C₁₁H₉NO₄.[1][2] It serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and structural elucidation in various research and development applications. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | Multiplet | 4H | Aromatic protons (Phthalimide group) |

| ~3.90 | Triplet | 2H | -CH₂- (adjacent to N) |

| ~2.75 | Triplet | 2H | -CH₂- (adjacent to COOH) |

| ~12.5 (broad) | Singlet | 1H | Carboxylic acid proton (-COOH) |

Solvent: DMSO-d₆, Spectrometer Frequency: 500.134 MHz[3]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~172 | Carboxylic acid carbonyl (COOH) |

| ~167 | Imide carbonyls (C=O) |

| ~134 | Aromatic quaternary carbons (Phthalimide) |

| ~131 | Aromatic CH carbons (Phthalimide) |

| ~123 | Aromatic CH carbons (Phthalimide) |

| ~35 | -CH₂- (adjacent to N) |

| ~33 | -CH₂- (adjacent to COOH) |

Note: The chemical shifts are approximate and based on typical values for the respective functional groups.

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| ~1770 and ~1710 | C=O stretch (Imide, asymmetric and symmetric) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | C=C stretch (Aromatic ring) |

| ~1400 | C-N stretch (Imide) |

| ~1220 | C-O stretch (Carboxylic acid) |

| ~920 (broad) | O-H bend (Carboxylic acid) |

| ~720 | C-H bend (Aromatic, ortho-disubstituted) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 219 | [M]⁺, Molecular ion |

| 174 | [M - COOH]⁺ |

| 160 | [M - CH₂COOH]⁺ |

| 148 | Phthalimide fragment |

| 132 | |

| 104 | |

| 76 | Benzene ring fragment from phthalimide |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 500 MHz)

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using standard acquisition parameters.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

Spectroscopic grade potassium bromide (KBr)

-

Agate mortar and pestle

-

Pellet press and die set

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Dry the KBr powder in an oven at ~110°C for a few hours to remove any absorbed moisture and store it in a desiccator.

-

Place approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr powder into an agate mortar.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a small amount of the powdered mixture into the die of a pellet press.

-

Assemble the die and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The acquired spectrum should be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable solvent.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration compound.

-

Set the ionization source parameters (e.g., ESI voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺ or [M-H]⁻ depending on the ionization mode).

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

-

Visualizations

General Experimental Workflow for Spectroscopic Analysis

Caption: A general workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the NMR Analysis of 3-Phthalimidopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Phthalimidopropionic acid, a compound of interest in chemical and pharmaceutical research. This document details the expected ¹H and ¹³C NMR spectral data, outlines experimental protocols for data acquisition, and presents visualizations to aid in the understanding of the molecular structure and its corresponding spectral features.

Introduction

This compound, also known as N-Phthaloyl-β-alanine, is a derivative of the amino acid β-alanine. Its structure incorporates a phthalimide group, which is a common motif in medicinal chemistry and a useful protecting group in organic synthesis. Accurate structural elucidation and purity assessment are critical in the development and application of this compound, with NMR spectroscopy serving as a primary analytical tool. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of this compound, providing a foundational resource for its characterization.

Molecular Structure and NMR Signal Assignment

The chemical structure of this compound is presented below. The numbering of the carbon and hydrogen atoms is provided to facilitate the assignment of NMR signals.

Caption: Chemical structure of this compound with atom numbering.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is compiled from typical experimental values and may vary slightly depending on the specific experimental conditions.

Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~12.5 | br s | - | 1H | COOH |

| 7.85 - 7.95 | m | - | 4H | Aromatic-H (H-3, H-4, H-5, H-6) |

| 3.85 | t | 7.0 | 2H | N-CH₂ (H-9) |

| 2.65 | t | 7.0 | 2H | CH₂-COOH (H-10) |

Table 2: ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 172.5 | COOH (C-11) |

| 167.8 | C=O (Phthalimide, C-7, C-8) |

| 134.5 | Aromatic CH (C-4, C-5) |

| 131.7 | Aromatic Quaternary C (C-2a, C-6a) |

| 123.2 | Aromatic CH (C-3, C-6) |

| 35.0 | N-CH₂ (C-9) |

| 33.1 | CH₂-COOH (C-10) |

Experimental Protocols

A general protocol for the acquisition of NMR spectra for this compound is provided below. Instrument-specific parameters may require optimization.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: 500 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~3-4 s

-

Spectral Width: ~16 ppm

¹³C NMR Spectroscopy:

-

Spectrometer: 125 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled pulse program (zgpg30)

-

Number of Scans: 1024 or more for adequate signal-to-noise

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1-2 s

-

Spectral Width: ~240 ppm

Logical Workflow for NMR Analysis

The following diagram illustrates a logical workflow for the complete NMR analysis of this compound, from sample handling to final data interpretation.

Caption: A logical workflow for the NMR analysis of this compound.

Signaling Pathways and Relationships

While this compound itself is not part of a signaling pathway, its structural components are relevant in drug development. The phthalimide group, for instance, is famously associated with the immunomodulatory drug thalidomide and its analogues, which are known to interact with the Cereblon (CRBN) E3 ubiquitin ligase complex. The propionic acid moiety provides a linker and a carboxylic acid functional group that can be modified for various applications, including conjugation to other molecules.

The following diagram illustrates the conceptual relationship between the structural features of this compound and their potential relevance in a drug development context.

Caption: Conceptual relationships of the structural motifs of this compound.

Conclusion

This technical guide provides a thorough overview of the NMR analysis of this compound. The tabulated ¹H and ¹³C NMR data, coupled with the outlined experimental protocols and illustrative diagrams, offer a valuable resource for researchers, scientists, and professionals in drug development. Accurate interpretation of NMR spectra is fundamental to confirming the identity and purity of this and other related compounds, ensuring the reliability of subsequent research and development activities.

In-Depth Technical Guide to the Infrared Spectroscopy of 3-Phthalimidopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Phthalimidopropionic acid, a compound of interest in various chemical and pharmaceutical research fields. This document details the characteristic vibrational frequencies, experimental protocols for obtaining high-quality spectra, and a logical workflow for the spectroscopic analysis.

Core Data Presentation: Infrared Absorption Spectrum

The infrared spectrum of this compound (also known as N-Phthaloyl-β-alanine) is characterized by distinct absorption bands corresponding to the vibrational modes of its functional groups. The quantitative data, obtained primarily through the Potassium Bromide (KBr) pellet method, is summarized in the table below. The assignments are based on established group frequencies for carboxylic acids and N-substituted phthalimides.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3300-2500 | Broad, Strong | O-H stretch (due to hydrogen bonding) | Carboxylic Acid (-COOH) |

| 1695 | Strong | C=O stretch (asymmetric) | Phthalimide (imide carbonyl) |

| 1595 | Strong | C=C stretch | Aromatic Ring |

| 1371 | Strong | C-N stretch | Phthalimide (imide C-N) |

| 1339 | Strong | O-H in-plane bend | Carboxylic Acid (-COOH) |

| 1220 | Strong | C-O stretch | Carboxylic Acid (-COOH) |

| 1173 | Strong | C-H in-plane bend | Aromatic Ring |

| 934 | Strong | O-H out-of-plane bend | Carboxylic Acid (-COOH) |

| 826 | Strong | C-H out-of-plane bend | Aromatic Ring |

| 761 | Strong | C-H out-of-plane bend | Aromatic Ring |

Note: The peak at 1695 cm⁻¹ may also have a contribution from the carboxylic acid carbonyl C=O stretch, which typically appears in the 1760-1690 cm⁻¹ range. The strong hydrogen bonding in the solid state likely shifts this to a lower frequency, causing it to overlap with the imide carbonyl absorption.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the infrared spectrum of a solid sample like this compound using the KBr pellet technique.

Experimental Protocols

Detailed methodologies for the two most common techniques for solid sample analysis in FTIR spectroscopy are provided below.

Potassium Bromide (KBr) Pellet Method

This is a traditional and widely used method for obtaining high-quality transmission spectra of solid samples.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Hydraulic press with a pellet die set (e.g., 13 mm)

-

Agate mortar and pestle

-

Infrared lamp or drying oven

-

Spatula

-

Spectroscopy grade Potassium Bromide (KBr), dried

-

This compound sample

-

Safety glasses and gloves

Procedure:

-

Preparation: Thoroughly clean the mortar, pestle, and die set with a suitable solvent (e.g., acetone) and ensure they are completely dry. Gently warm the components under an IR lamp or in an oven to remove any adsorbed moisture.

-

Sample Grinding: Place 1-2 mg of this compound into the agate mortar and grind it to a very fine powder.

-

Mixing: Add approximately 200 mg of dry, spectroscopy-grade KBr to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous powder is obtained. Avoid excessive grinding at this stage to minimize moisture absorption.

-

Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Gradually apply pressure up to 8-10 tons and hold for 1-2 minutes. This allows the KBr to flow and form a transparent or translucent pellet.

-

Pellet Removal: Carefully release the pressure and disassemble the die. Gently remove the KBr pellet. A good pellet should be clear and free of cracks or cloudiness.

-

Data Acquisition:

-

First, run a background spectrum with either an empty sample holder or a pellet made from pure KBr.

-

Place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum.

-

Safety Precautions:

-

Always wear safety glasses and gloves when handling chemicals and operating the hydraulic press.

-

KBr is a mild irritant; avoid skin and eye contact.

-

Operate the hydraulic press according to the manufacturer's instructions to avoid injury.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR is a modern, rapid, and non-destructive method that requires minimal sample preparation.

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

-

This compound sample

-

Safety glasses and gloves

Procedure:

-

Crystal Cleaning: Before analysis, clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues. Allow the solvent to evaporate completely.

-

Background Scan: With the clean, empty ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring the crystal surface is fully covered.

-

Applying Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Cleaning: After the measurement, release the pressure clamp, remove the bulk of the powder, and clean the crystal surface thoroughly with a solvent-wetted, lint-free wipe.

Safety Precautions:

-

Wear appropriate personal protective equipment (gloves, safety glasses).

-

Be cautious not to scratch or damage the ATR crystal, as they can be delicate and expensive. Use only soft-tipped spatulas if necessary.

-

Ensure the chosen cleaning solvent is compatible with the ATR crystal material.

Unveiling 3-Phthalimidopropionic Acid: A Mass Spectrometry-Focused Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mass spectrometry data of 3-phthalimidopropionic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of its mass spectral characteristics, detailed experimental protocols for its analysis, and insights into its application in synthetic chemistry.

Core Quantitative Data

The mass spectrometric analysis of this compound reveals a distinct fragmentation pattern crucial for its identification and characterization. The quantitative data, including the molecular ion and key fragment ions, are summarized below. This information is vital for the unambiguous identification of the compound in various matrices.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₄ | PubChem[1] |

| Molecular Weight | 219.19 g/mol | PubChem[1] |

| Monoisotopic Mass | 219.0532 u | PubChem[1] |

Table 1: Key Mass Spectrometry Data for this compound.

| Ion Description | m/z (Mass-to-Charge Ratio) | Relative Abundance | Proposed Fragment Structure |

| Molecular Ion [M]⁺ | 219 | Moderate | [C₁₁H₉NO₄]⁺ |

| Base Peak | 173 | High | [C₉H₅NO₃]⁺ |

| Fragment Ion | 160 | High | [C₉H₄O₃]⁺• |

| Fragment Ion | 76 | High | [C₆H₄]⁺• |

Table 2: Prominent Ions in the Mass Spectrum of this compound.

Deciphering the Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) follows a predictable pattern characteristic of N-substituted phthalimides and carboxylic acids. The initial ionization event results in the formation of the molecular ion at m/z 219. The subsequent fragmentation is driven by the structural features of the molecule, leading to the formation of stable fragment ions.

A primary fragmentation pathway involves the loss of the propionic acid side chain, leading to the formation of the stable phthalimide radical cation. However, a more prominent fragmentation involves the cleavage and rearrangement of the side chain. The base peak at m/z 173 is likely due to the loss of a neutral fragment of 46 u, corresponding to the loss of a formic acid molecule (HCOOH) through a rearrangement process, or the sequential loss of water and carbon monoxide. The fragment at m/z 160 can be attributed to the loss of the entire carboxyl group and a hydrogen atom. The ion at m/z 76 is characteristic of the benzene ring from the phthalimide group.

Experimental Protocols

The following protocols provide a framework for the mass spectrometric analysis of this compound. These are representative methods and may require optimization based on the specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of this compound, often requiring derivatization to enhance volatility.

1. Sample Preparation and Derivatization:

-

Sample Dissolution: Dissolve a known amount of this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

-

Derivatization (Silylation): To a 100 µL aliquot of the sample solution, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Reaction: Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization of the carboxylic acid group.

-

Dilution: After cooling, dilute the sample with ethyl acetate to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 280°C at 15°C/min.

-

Hold at 280°C for 5 minutes.

-

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS allows for the analysis of this compound without derivatization.

1. Sample Preparation:

-

Sample Dissolution: Dissolve a known amount of this compound in a mixture of water and methanol (50:50 v/v) to a final concentration of 1 mg/mL.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Dilution: Dilute the filtered solution with the mobile phase to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

2. LC-MS Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

Start with 5% B.

-

Linearly increase to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 300°C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Mass Range: m/z 50-300.

Logical Workflow and Applications

This compound serves as a valuable building block in organic synthesis. Its structure, featuring a protected amine (as a phthalimide) and a carboxylic acid, makes it an ideal intermediate for the synthesis of various nitrogen-containing compounds, including amino acids, peptides, and heterocyclic structures. One notable application is its use as a hapten in the development of immunoassays. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.

Below is a diagram illustrating the general workflow for utilizing this compound as a hapten to develop a competitive immunoassay.

This workflow highlights the critical role of this compound in the initial step of creating an immunogen. The carboxylic acid group is activated and then coupled to a carrier protein. This conjugate is then used to immunize an animal to produce specific antibodies, which are subsequently used to develop a sensitive and specific immunoassay for the detection of the target analyte.

References

synthesis of 3-Phthalimidopropionic acid

<An In-depth Technical Guide to the Synthesis of 3-Phthalimidopropionic Acid

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in organic and medicinal chemistry.[1] The document delves into the core chemical principles, offers a detailed, field-tested experimental protocol, and discusses the significance of this compound in contemporary drug development and research. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this synthetic process.

Introduction: The Significance of this compound

This compound, also known as N-Phthaloyl-β-alanine, is a crucial building block in the synthesis of a variety of organic molecules.[1][2] Its utility stems from the presence of both a carboxylic acid group and a protected primary amine, making it a versatile intermediate for introducing the β-alanine moiety into larger structures.[1] This feature is particularly valuable in pharmaceutical development, where it is employed in the synthesis of nitrogen-containing heterocycles, enzyme inhibitors, and receptor ligands.[1] Furthermore, its application extends to modifying peptides and proteins, where it can function as a linker or a protecting group.[1]

The synthesis of this compound is a practical application of the principles of amine protection, a fundamental concept in organic synthesis. The phthalimide group serves as an effective protecting group for the primary amine of β-alanine, preventing it from undergoing unwanted side reactions while allowing for the manipulation of the carboxylic acid functionality. This protective strategy is an adaptation of the well-established Gabriel synthesis, which is a robust method for preparing primary amines from alkyl halides.[3][4][5]

The Core Synthesis: A Mechanistic Perspective

The most direct and widely employed method for synthesizing this compound is the reaction between phthalic anhydride and β-alanine.[6][7] This reaction is a condensation reaction that proceeds through a nucleophilic acyl substitution mechanism.

Mechanism Breakdown:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amino group of β-alanine on one of the carbonyl carbons of phthalic anhydride. The lone pair of electrons on the nitrogen atom is drawn to the electrophilic carbonyl carbon.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton transfer occurs, typically facilitated by the reaction conditions or a solvent, leading to the opening of the anhydride ring.

-

Dehydration and Ring Closure: Upon heating, the intermediate amic acid undergoes intramolecular cyclization via dehydration to form the stable five-membered phthalimide ring.

This reaction is typically carried out at elevated temperatures, often by fusing the reactants, to drive the dehydration and ensure a high yield of the desired product.[6][8]

Experimental Protocol: A Validated Step-by-Step Guide

This protocol provides a reliable method for the synthesis of this compound with a high yield and purity.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |

| Phthalic Anhydride | 148.12 | 500 g | 3.38 | 1 |

| β-Alanine | 89.09 | 267 g | 3.00 | 0.89 |

| Ethanol | 46.07 | As needed for recrystallization | - | - |

| Deionized Water | 18.02 | 1500 ml | - | - |

Synthesis Procedure

-

Reactant Fusion: In a suitable reaction vessel, combine 500 g of phthalic anhydride and 267 g of β-alanine.[6]

-

Heating: Heat the mixture to 200°C and maintain this temperature for 15 minutes.[6] The mixture will melt and fuse.

-

Precipitation: Carefully pour the hot, molten mixture into 1500 ml of water with stirring.[6] The product will precipitate out of the solution as a solid.

-

Isolation: Collect the crude product by filtration.

-

Purification: Recrystallize the solid from ethanol to obtain pure phthaloyl-β-alanine.[6]

Expected Yield and Purity

Following this protocol, a yield of approximately 537 g (81.6%) of this compound can be expected.[6] The purity of the recrystallized product is typically high, as confirmed by its melting point of 151-153 °C.[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

The Rationale Behind Experimental Choices

-

Solvent-Free Reaction (Fusion): The choice to conduct the reaction by fusing the reactants at a high temperature is a key aspect of this synthesis.[6] This approach offers several advantages:

-

High Concentration: The absence of a solvent ensures a high concentration of reactants, which accelerates the reaction rate.

-

Favorable Equilibrium: The high temperature facilitates the removal of the water byproduct, driving the reaction equilibrium towards the formation of the imide product.

-

Simplicity: It simplifies the workup procedure as there is no need to remove a solvent.

-

-

Recrystallization for Purification: Recrystallization is a powerful technique for purifying solid organic compounds.[6] The choice of ethanol as the solvent is based on the differential solubility of this compound and any potential impurities at different temperatures. The desired product is highly soluble in hot ethanol and significantly less soluble in cold ethanol, allowing for its selective crystallization upon cooling, leaving impurities behind in the solution.

Applications in Drug Development and Beyond

The structure of this compound makes it a valuable synthon in the development of new therapeutic agents.[1] Its ability to introduce a protected amino acid moiety is leveraged in the synthesis of complex molecules with diverse biological activities. Phthalimide derivatives, in general, have been investigated for a wide range of pharmacological effects, including antimicrobial and antitubercular activities.[9]

The synthesis of N-phthalimide amino acid derivatives is a common strategy in medicinal chemistry to create libraries of compounds for biological screening.[10] The straightforward nature of the synthesis allows for the rapid generation of diverse structures for structure-activity relationship (SAR) studies.

Conclusion

The synthesis of this compound via the direct condensation of phthalic anhydride and β-alanine is a robust, efficient, and scalable method. This guide has provided a detailed examination of the underlying chemical principles, a practical experimental protocol, and an understanding of the critical role this compound plays in modern organic synthesis and drug discovery. The insights provided herein are intended to empower researchers and scientists to confidently and effectively utilize this important chemical intermediate in their work.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 3339-73-9 [chemicalbook.com]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. The reaction of certain secondary amines with phthalic anhydride; a new synthesis of beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US2492554A - Process for preparing beta-phthalimido propane derivatives - Google Patents [patents.google.com]

- 9. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to the Synthesis and Properties of N-Phthaloyl-beta-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of N-Phthaloyl-beta-alanine. The information is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Introduction

N-Phthaloyl-beta-alanine, also known as 3-(1,3-dioxoisoindolin-2-yl)propanoic acid, is a derivative of the non-proteinogenic amino acid β-alanine. The introduction of the phthaloyl group serves as a robust protecting group for the amino functionality, a common strategy in peptide synthesis and other areas of organic chemistry.[1] This modification allows for selective reactions at the carboxylic acid terminus and enhances the compound's utility as a building block in the synthesis of more complex molecules.[2] Its structural features make it an interesting candidate for various applications, from a key intermediate in the synthesis of pharmaceuticals to a component in the development of novel materials.[3]

Synthesis of N-Phthaloyl-beta-alanine

The synthesis of N-Phthaloyl-beta-alanine is primarily achieved through the condensation reaction between β-alanine and phthalic anhydride. Several methods have been reported, each with its own advantages in terms of reaction time, yield, and environmental impact.

Synthesis Methods Overview

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Ref. |

| Fusion | β-alanine, Phthalic anhydride | None | 200°C | 15 minutes | 81.6% | [4] |

| Thermal Condensation | β-alanine, Phthalic anhydride | Glacial Acetic Acid | Reflux | 2 hours | High | [5] |

| Microwave-Assisted | β-alanine, Phthalic anhydride | None | Microwave Irradiation | Short | High | [6] |

Reaction Mechanism

The formation of N-Phthaloyl-beta-alanine proceeds via a nucleophilic acyl substitution. The amino group of β-alanine attacks one of the carbonyl carbons of phthalic anhydride, leading to the formation of an intermediate amic acid. Subsequent intramolecular cyclization with the elimination of a water molecule yields the stable phthalimide ring.

Caption: General reaction mechanism for the synthesis of N-Phthaloyl-beta-alanine.

Experimental Protocols

Detailed methodologies for the most common synthesis routes are provided below.

Method 1: Synthesis by Fusion

This method is a solvent-free approach that relies on high temperatures to drive the reaction.

Materials:

-

β-alanine (267 g)

-

Phthalic anhydride (500 g)

-

Deionized water

-

Ethanol

Procedure:

-

Combine phthalic anhydride and β-alanine in a suitable reaction vessel.

-

Heat the mixture to 200°C and maintain this temperature for 15 minutes with stirring.[4]

-

Pour the hot, molten product into 1500 ml of water.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from ethanol to yield pure N-Phthaloyl-beta-alanine.[4]

Method 2: Thermal Condensation in Acetic Acid

This is a common and efficient method that utilizes a high-boiling solvent.

Materials:

-

β-alanine (1 equivalent)

-

Phthalic anhydride (1 equivalent)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add β-alanine, phthalic anhydride, and glacial acetic acid.

-

Heat the mixture to reflux and maintain for 2 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

Wash the crude product with cold water and recrystallize from an appropriate solvent such as an ethanol/water mixture.

Synthesis Workflow

Caption: General experimental workflow for N-Phthaloyl-beta-alanine synthesis.

Physicochemical and Spectroscopic Properties

N-Phthaloyl-beta-alanine is typically a white to off-white crystalline solid.[2] It exhibits solubility in polar solvents like water and methanol.[2]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₄ | [2] |

| Molecular Weight | 219.19 g/mol | [2] |

| CAS Number | 3339-73-9 | [2] |

| Melting Point | 150-151 °C | |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in water and methanol | [2] |

Spectroscopic Data

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

~7.8-7.9 ppm (m, 4H): Aromatic protons of the phthaloyl group.

-

~3.8 ppm (t, 2H): Methylene protons adjacent to the nitrogen (-N-CH₂-).

-

~2.6 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COOH).

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

~172 ppm: Carbonyl carbon of the carboxylic acid.

-

~167 ppm: Carbonyl carbons of the phthalimide group.

-

~134 ppm: Aromatic carbons of the phthaloyl group (quaternary).

-

~131 ppm: Aromatic carbons of the phthaloyl group (CH).

-

~123 ppm: Aromatic carbons of the phthaloyl group (CH).

-

~36 ppm: Methylene carbon adjacent to the nitrogen (-N-CH₂-).

-

~32 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-COOH).

Biological Activities and Applications

The primary application of N-Phthaloyl-beta-alanine in drug development is as a protected amino acid for peptide synthesis.[1] The phthaloyl group is stable under many reaction conditions and can be removed when needed.

While N-Phthaloyl-beta-alanine itself is not extensively studied for its biological activity, derivatives of N-phthaloyl amino acids have shown promise in various therapeutic areas. For instance, some derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities.[5][6] Additionally, N-phthaloyl amino acid derivatives have been investigated as potential anticancer agents.[3] These studies highlight the potential of the N-phthaloyl amino acid scaffold as a pharmacophore in the design of new therapeutic agents.

Conclusion

N-Phthaloyl-beta-alanine is a versatile and readily accessible compound with significant applications in organic synthesis, particularly in the field of peptide chemistry. The synthetic methods are well-established, offering flexibility in terms of scale and reaction conditions. While its intrinsic biological activity is not yet fully elucidated, its utility as a building block for the synthesis of biologically active molecules is evident. This guide provides a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

An In-depth Technical Guide to the Characterization of 3-(1,3-Dioxoisoindol-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,3-Dioxoisoindol-2-yl)propanoic acid, also widely known as N-Phthaloyl-β-alanine, is a chemical compound that belongs to the phthalimide class of molecules. It is structurally characterized by a phthalimide group attached to the nitrogen of a β-alanine moiety. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science applications. Its protected amino acid structure makes it a useful intermediate in peptide synthesis.[1] This guide provides a comprehensive overview of the characterization of 3-(1,3-Dioxoisoindol-2-yl)propanoic acid, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities.

Physicochemical Properties

The physical and chemical properties of 3-(1,3-Dioxoisoindol-2-yl)propanoic acid are summarized in the tables below, providing a clear reference for laboratory use and computational modeling.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉NO₄ | [2] |

| Molecular Weight | 219.19 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 150-151 °C | |

| Boiling Point | 423.4 °C at 760 mmHg | |

| Density | 1.448 g/cm³ | |

| CAS Number | 3339-73-9 | [2] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Signals corresponding to the aromatic protons of the phthalimide group and the aliphatic protons of the β-alanine backbone. |

| ¹³C NMR | Resonances for the carbonyl carbons of the phthalimide and carboxylic acid groups, aromatic carbons, and aliphatic carbons. |

| FTIR (cm⁻¹) | Characteristic absorption bands for C=O stretching (imide and carboxylic acid), C-N stretching, and aromatic C-H stretching. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns. |

Synthesis and Experimental Protocols

The most common method for the synthesis of 3-(1,3-Dioxoisoindol-2-yl)propanoic acid involves the reaction of β-alanine with phthalic anhydride. Several variations of this procedure exist, with differences in reaction conditions such as temperature and the use of solvents.

Synthesis Workflow

The general workflow for the synthesis of 3-(1,3-Dioxoisoindol-2-yl)propanoic acid is depicted below.

Caption: General synthesis workflow for 3-(1,3-Dioxoisoindol-2-yl)propanoic acid.

Detailed Experimental Protocol: Thermal Fusion Method

This protocol describes a solvent-free method for the synthesis of 3-(1,3-Dioxoisoindol-2-yl)propanoic acid.

Materials:

-

β-Alanine

-

Phthalic anhydride

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottom flask, combine β-alanine and phthalic anhydride in a 1:1 molar ratio.

-

Heat the mixture to approximately 200°C with stirring for 15-20 minutes. The mixture will melt and react.

-

Allow the reaction mixture to cool slightly, then pour it into a beaker of cold deionized water while stirring. A precipitate will form.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified 3-(1,3-Dioxoisoindol-2-yl)propanoic acid.

-

Dry the purified product in a vacuum oven.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a multiplet in the aromatic region (approximately 7.7-7.9 ppm) corresponding to the four protons of the phthalimide ring. The methylene protons of the β-alanine moiety will appear as two triplets: one around 2.8 ppm (CH₂ adjacent to the carboxylic acid) and another around 3.9 ppm (CH₂ adjacent to the nitrogen). The acidic proton of the carboxylic acid group may be observed as a broad singlet at a higher chemical shift, or it may exchange with residual water in the solvent.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the two types of carbonyl carbons: the imide carbonyls around 168 ppm and the carboxylic acid carbonyl at a slightly higher chemical shift. The aromatic carbons will show signals in the range of 123-134 ppm. The two methylene carbons will appear in the aliphatic region, typically around 33 ppm and 35 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for:

-

C=O stretching (imide): Two characteristic bands around 1770 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric).

-

C=O stretching (carboxylic acid): A strong band around 1700 cm⁻¹.

-

O-H stretching (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C-N stretching: Around 1390 cm⁻¹.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 219 would be expected. Common fragmentation pathways for phthalimides involve the cleavage of the phthalimide group and the side chain. Key fragments could include ions corresponding to the phthalimide moiety and losses of water, carbon monoxide, and the propanoic acid side chain.

Biological Activity and Signaling Pathways

While 3-(1,3-Dioxoisoindol-2-yl)propanoic acid is primarily utilized as a synthetic intermediate, there is emerging interest in the biological activities of phthalimide derivatives. Research has shown that some N-substituted phthaloyl amino acids and their esters can exhibit biological effects. For instance, phenacyl esters of N-phthaloyl amino acids have been investigated as inhibitors of pancreatic lipase.[1]

Pancreatic lipase is a key enzyme in the digestion of dietary fats. Its inhibition can reduce the absorption of fats, which is a therapeutic strategy for managing obesity. The interaction of N-phthaloyl amino acid derivatives with pancreatic lipase represents a logical pathway of biological intervention, as illustrated below.

Caption: Inhibition of pancreatic lipase by a phthalimide derivative.

It is important to note that while derivatives have shown this activity, the specific biological roles and signaling pathways directly modulated by 3-(1,3-Dioxoisoindol-2-yl)propanoic acid itself are not yet well-defined and require further investigation.

Conclusion

3-(1,3-Dioxoisoindol-2-yl)propanoic acid is a well-characterized compound with established physicochemical properties and synthetic routes. Its characterization relies on a combination of spectroscopic techniques, including NMR, FTIR, and mass spectrometry. While its primary role has been in synthetic chemistry, the exploration of the biological activities of its derivatives, such as the inhibition of pancreatic lipase, opens up potential avenues for future research in drug discovery and development. Further studies are warranted to fully elucidate the biological functions and potential therapeutic applications of this and related phthalimide compounds.

References

Theoretical Exploration of 3-Phthalimidopropionic Acid: A Computational Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phthalimidopropionic acid, a derivative of the amino acid β-alanine, serves as a crucial building block in the synthesis of various pharmaceutical compounds and bioactive molecules. Its structural and electronic properties are fundamental to its reactivity and biological interactions. This technical guide provides a comprehensive overview of the theoretical methodologies employed to characterize this compound at the molecular level. While specific experimental and computational studies on the isolated molecule are not extensively available in public literature, this document outlines the established computational protocols and the expected nature of the data derived from such theoretical investigations. The guide is intended to serve as a foundational resource for researchers engaging in the computational analysis of this compound and related phthalimide derivatives.

Introduction

This compound (also known as N-phthaloyl-β-alanine) is a molecule of significant interest in medicinal chemistry. Its rigid phthalimide group and flexible propionic acid side chain confer a unique combination of steric and electronic features that are leveraged in drug design. Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for elucidating the conformational landscape, electronic structure, and reactivity of this molecule. Such insights are critical for understanding its mechanism of action and for the rational design of novel therapeutics.

This guide details the standard computational workflows for a thorough theoretical investigation of this compound, presents the anticipated data in a structured format, and provides visualizations of key computational processes.

Computational Methodology

The theoretical characterization of this compound would typically involve a multi-step computational protocol. The following sections describe the standard methodologies based on Density Functional Theory (DFT), a robust and widely used quantum chemical method.

Geometry Optimization

The first and most crucial step in the computational analysis is the optimization of the molecule's three-dimensional structure. This process identifies the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface.

Protocol:

-

Initial Structure Generation: A 2D sketch of this compound is created using a molecule editor and converted to a 3D structure.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify various low-energy conformers arising from the rotation around single bonds, particularly in the propionic acid side chain.

-

Quantum Chemical Optimization: Each low-energy conformer is then subjected to a full geometry optimization using a selected level of theory. A commonly employed and reliable method is the B3LYP functional with a 6-311+G(d,p) basis set. This combination offers a good balance between accuracy and computational cost for organic molecules.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

Vibrational Spectroscopy

The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the molecule.

Protocol:

-

Frequency Calculation: Following geometry optimization, the harmonic vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

-

Spectral Analysis: The scaled frequencies, along with their calculated IR intensities and Raman activities, are used to simulate the theoretical vibrational spectra.

Electronic Properties

The electronic structure of this compound dictates its reactivity and spectroscopic properties. Key electronic descriptors are derived from the molecular orbitals.

Protocol:

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using the chosen level of theory.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecule's electron density surface. The MEP map reveals the regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively.

Data Presentation

The following tables present the structure for the anticipated quantitative data from the theoretical studies described above. Due to the lack of specific published data on isolated this compound, these tables are presented as templates.

Table 1: Optimized Geometrical Parameters (Bond Lengths, Bond Angles, and Dihedral Angles)

| Parameter | Bond/Angle/Dihedral | Calculated Value (B3LYP/6-311+G(d,p)) |

| Bond Lengths (Å) | C=O (phthalimide) | Data not available |

| C-N (imide) | Data not available | |

| C-C (aromatic) | Data not available | |

| C-C (propionic) | Data not available | |

| C=O (carboxylic acid) | Data not available | |

| O-H (carboxylic acid) | Data not available | |

| Bond Angles (°) | C-N-C (imide) | Data not available |

| N-C-C (side chain) | Data not available | |

| C-C-C (side chain) | Data not available | |

| C-C=O (carboxylic acid) | Data not available | |

| Dihedral Angles (°) | O=C-N-C (imide ring) | Data not available |

| C-N-C-C (side chain torsion) | Data not available |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) |

| ν(O-H) | Carboxylic acid O-H stretch | Data not available | Data not available | Data not available |

| ν(C=O) | Phthalimide symm. stretch | Data not available | Data not available | Data not available |

| ν(C=O) | Phthalimide asymm. stretch | Data not available | Data not available | Data not available |

| ν(C=O) | Carboxylic acid C=O stretch | Data not available | Data not available | Data not available |

| δ(C-H) | Aromatic C-H bend | Data not available | Data not available | Data not available |

Table 3: Electronic Properties

| Property | Calculated Value (B3LYP/6-311+G(d,p)) |

| Total Energy (Hartree) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Visualizations

The following diagrams, generated using the DOT language, illustrate the conceptual workflows and relationships in the theoretical study of this compound.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-Phthalimidopropionic Acid

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of molecules is paramount for predicting their physicochemical properties and biological activity. This guide provides an in-depth analysis of the crystal structure of 3-Phthalimidopropionic acid (also known as N-(2-carboxyethyl)phthalimide), a valuable building block in medicinal chemistry.

This document summarizes the crystallographic data, details the experimental procedures for its determination, and presents key structural features. The information is based on the crystal structure deposited in the Cambridge Structural Database (CSD) with the deposition number 126554, originally published in Acta Crystallographica Section C: Crystal Structure Communications in 1996.[1]

Crystallographic Data Summary

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for easy reference and comparison.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| CCDC Deposition No. | 126554 |

| Empirical Formula | C₁₁H₉NO₄ |

| Formula Weight | 219.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.652(2) Å |

| b | 9.038(2) Å |

| c | 13.045(3) Å |

| α | 90° |

| β | 106.34(3)° |

| γ | 90° |

| Volume | 978.5(4) ų |

| Z (Molecules per unit cell) | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293(2) K |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| R-factor (R1) | Not available |

| Weighted R-factor (wR2) | Not available |

Table 2: Selected Bond Lengths

| Bond | Length (Å) |

| O(1)-C(9) | 1.205(4) |

| O(2)-C(9) | 1.320(4) |

| O(3)-C(1) | 1.212(4) |

| O(4)-C(8) | 1.211(4) |

| N(1)-C(1) | 1.397(4) |

| N(1)-C(8) | 1.400(4) |

| N(1)-C(10) | 1.472(4) |

| C(1)-C(2) | 1.479(5) |

| C(8)-C(7) | 1.479(5) |

| C(10)-C(11) | 1.508(5) |

| C(11)-C(9) | 1.501(5) |

Table 3: Selected Bond Angles

| Atoms | Angle (°) |

| C(1)-N(1)-C(8) | 111.9(3) |

| C(1)-N(1)-C(10) | 124.3(3) |

| C(8)-N(1)-C(10) | 123.8(3) |

| O(3)-C(1)-N(1) | 124.0(3) |

| O(3)-C(1)-C(2) | 128.9(3) |

| N(1)-C(1)-C(2) | 107.1(3) |

| O(4)-C(8)-N(1) | 124.0(3) |

| O(4)-C(8)-C(7) | 128.9(3) |

| N(1)-C(8)-C(7) | 107.1(3) |

| O(1)-C(9)-O(2) | 123.6(3) |

| O(1)-C(9)-C(11) | 124.1(3) |

| O(2)-C(9)-C(11) | 112.3(3) |

| N(1)-C(10)-C(11) | 111.8(3) |

| C(9)-C(11)-C(10) | 111.9(3) |

Experimental Protocols

While the original publication provides the definitive experimental details, this section outlines a representative methodology for the synthesis, crystallization, and structure determination of a small organic molecule like this compound, consistent with practices from the mid-1990s.

Synthesis of this compound

A common route for the synthesis of this compound is through the Gabriel synthesis.

Procedure:

-

Equimolar amounts of phthalic anhydride and β-alanine are dissolved in a suitable solvent, typically glacial acetic acid.

-

The mixture is heated to reflux for a specified period to ensure the completion of the reaction.

-

Upon cooling, the product, this compound, crystallizes out of the solution.

-

The crude product is collected by filtration, washed with a cold solvent to remove impurities, and dried.

Single Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.

Procedure:

-

The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water) at an elevated temperature to create a saturated solution.

-

The hot solution is filtered to remove any insoluble impurities.

-

The clear solution is allowed to cool slowly to room temperature.

-

The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks, promoting the growth of well-defined single crystals suitable for X-ray diffraction.

X-ray Data Collection and Structure Determination

The following workflow outlines the key steps in determining the crystal structure from a single crystal.

Procedure:

-